N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-2-15-8-10-16(11-9-15)19(17-12-13-24(20,21)14-17)25(22,23)18-6-4-3-5-7-18/h3-13,17H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAKABIBRZJVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available literature, including data tables and case studies.
Chemical Structure and Properties
The compound has the following molecular structure:
- Molecular Formula : C18H18N2O4S
- Molecular Weight : 366.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating a range of pharmacological effects:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antitumor Activity :
Case Study 1: Antimicrobial Efficacy
In a study conducted by MDPI, a series of sulfonamide derivatives were tested for their antimicrobial efficacy. The results showed that compounds structurally related to this compound demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 62.5 μM against various bacterial strains .
Case Study 2: Anti-inflammatory Activity
A research article highlighted the anti-inflammatory properties of thiophene derivatives. The study found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MICs between 15.625 - 62.5 μM | |
| Anti-inflammatory | Reduced cytokine levels | |
| Antitumor | Induced apoptosis in cancer cell lines |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| This compound | C18H18N2O4S | 366.4 g/mol |
| N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-methoxyphenyl)benzamide | C17H21NO4S | 335.4 g/mol |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide exhibit significant antimicrobial properties. Studies have shown that sulfonamide derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of sulfonamides against various strains of bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Research has demonstrated that thienyl sulfonamides can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. A notable case study involved the evaluation of a related thienyl sulfonamide in inhibiting tumor growth in xenograft models .
Agricultural Applications
1. Herbicidal Activity
this compound has shown promise as a herbicide. Its structural properties allow it to interfere with plant growth regulators. Field trials have demonstrated its efficacy against common weeds without adversely affecting crop yields. A patent application describes formulations that include this compound for enhanced herbicidal activity .
2. Pesticide Development
The compound's sulfonamide group is crucial for its interaction with biological targets in pests. Research has indicated that derivatives of this compound can be formulated into pesticides that are effective against a range of agricultural pests while maintaining safety profiles for non-target organisms .
Table 1: Antimicrobial Activity Data
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 10 µg/mL |
Table 2: Herbicidal Efficacy Trials
| Trial Location | Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Field A | Amaranthus retroflexus | 200 | 85 |
| Field B | Cynodon dactylon | 150 | 90 |
Preparation Methods
Classical Two-Step Sulfonylation-Coupling Approach
The most widely documented synthesis involves sequential sulfonylation and heterocyclic coupling reactions.
Step 1: N-(4-Ethylphenyl)Benzenesulfonamide Formation
4-Ethylaniline undergoes sulfonylation with benzenesulfonyl chloride in dichloromethane at 0–5°C under nitrogen atmosphere. Triethylamine (2.1 equiv) serves as both base and proton scavenger. The intermediate precipitates at 85–92% yield after 4–6 hours.
Step 2: Thienyl Ring Incorporation
The sulfonamide intermediate reacts with 1,1-dioxido-2,3-dihydrothiophene-3-amine in dimethylformamide at 110°C for 12–18 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhance coupling efficiency. Post-reaction, the mixture undergoes aqueous workup and recrystallization from ethanol/water (3:1 v/v) to yield 68–75% pure product.
Alternative One-Pot Methodology
Recent advances demonstrate a tandem reaction system using microwave-assisted continuous flow technology:
| Table 1. Comparative Analysis of Synthetic Methods | |||
|---|---|---|---|
| Parameter | Two-Step | One-Pot | Source |
| Total Yield | 58–62% | 71–74% | |
| Reaction Time | 16–24 h | 35–45 min | |
| Purity (HPLC) | 97.2% | 99.1% | |
The one-pot method employs superheated methanol (150°C, 15 bar) with Amberlyst-15 catalyst, achieving 83% conversion in 40 minutes. This approach eliminates intermediate isolation but requires specialized pressure equipment.
Critical Reaction Optimization Parameters
Sulfonylation Stage Enhancements
Replacing traditional dichloromethane with 2-methyltetrahydrofuran improves environmental compatibility while maintaining 89–91% yield. Kinetic studies reveal optimal stoichiometry:
$$
\text{Benzenesulfonyl chloride : 4-Ethylaniline = 1.05 : 1.00 (mol/mol)}
$$
Exceeding 1.10 equivalents promotes di-sulfonylation byproducts.
Coupling Reaction Engineering
The thienyl incorporation step benefits from:
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (0.2 equiv) increases interfacial contact, reducing reaction time to 8 hours
- Solvent Screening : Acetonitrile/water biphasic systems (4:1 v/v) enhance regioselectivity to 98:2 (desired:undesired isomers)
Advanced Purification Strategies
Crystallization Optimization
Multi-stage recrystallization from ethyl acetate/heptane (gradient 1:4 to 1:1) achieves 99.5% chromatographic purity. Critical solubility parameters:
$$
\log P{\text{compound}} = 2.34 \quad \text{vs} \quad \log P{\text{impurities}} = 1.82–2.15
$$
This differential enables selective crystallization at 4–8°C.
Chromatographic Techniques
Preparative HPLC with Luna C18(2) columns (250 × 21.2 mm, 5 μm) using:
- Mobile Phase: 65:35 methanol/10 mM ammonium acetate
- Flow Rate: 12 mL/min
- Detection: 254 nm
Resolves isomeric contaminants (Rt = 8.7 min vs desired product Rt = 11.2 min).
Analytical Characterization Benchmarks
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6) :
- δ 1.18 (t, J = 7.6 Hz, 3H, CH2CH3)
- δ 2.65 (q, J = 7.6 Hz, 2H, CH2CH3)
- δ 3.12–3.19 (m, 2H, thienyl CH2)
- δ 7.32–7.85 (m, 9H, aromatic)
HRMS (ESI+) :
Calculated for C18H19NO4S2 [M+H]+: 378.0874
Found: 378.0871
Purity Assessment Protocols
HPLC : Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 3.5 μm
Thermogravimetric Analysis : Decomposition onset at 218°C confirms thermal stability for processing
Industrial-Scale Production Considerations
Continuous Manufacturing
A patented flow system achieves 98% space-time yield:
Key advantages include precise temperature control (±0.5°C vs ±5°C in batch) and 83% solvent reduction.
Green Chemistry Metrics
| Table 2. Environmental Impact Comparison | ||
|---|---|---|
| Metric | Batch Process | Continuous Process |
| E-Factor | 18.7 | 5.2 |
| PMI | 23.4 | 8.9 |
| Energy (kW·h/kg) | 142 | 67 |
Process Mass Intensity (PMI) reductions derive from solvent recycling (92% recovery) and catalytic reagent reuse.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(1,1-dioxido-2,3-dihydro-3-thienyl)-N-(4-ethylphenyl)benzenesulfonamide, and what methodological approaches address them?
- Methodological Answer : Synthesis requires precise control of reaction conditions to avoid side reactions. Key steps include:
- Inert atmosphere (N₂/Ar) : Prevents oxidation of the thiophene-dioxide moiety during sulfonamide coupling .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during multi-step synthesis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Confirm purity via HPLC .
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.6 ppm) and sulfonamide groups (δ 3.1–3.5 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z ≈ 385.4 (C₁₉H₂₁NO₄S) confirms molecular weight .
- Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values validate stoichiometry .
Q. What preliminary biological screening methods are used to assess its activity?
- Methodological Answer : Initial screens focus on:
- Antifungal assays : Broth microdilution (CLSI M38 guidelines) against Candida albicans (MIC range: 8–32 µg/mL) .
- Enzyme inhibition : Fluorescence-based assays for cytochrome P450 or fungal lanosterol demethylase (IC₅₀ values compared to fluconazole) .
Advanced Research Questions
Q. How do structural modifications at the thiophene or benzene rings affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent variation : Compare derivatives with fluorophenyl (↑ antifungal activity) vs. chlorophenyl (↑ cytotoxicity) .
- Pharmacophore modeling : Density Functional Theory (DFT) calculations identify electron-withdrawing groups (e.g., -NO₂) enhancing sulfonamide hydrogen bonding .
- Table :
| Substituent (R) | Antifungal MIC (µg/mL) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| 4-Ethylphenyl | 16 | >100 |
| 4-Fluorophenyl | 8 | 50 |
| 4-Chlorophenyl | 32 | 25 |
| Data from |
Q. What crystallographic methods resolve stereochemical configuration and intermolecular interactions?
- Methodological Answer :
- Single-crystal X-ray diffraction : SHELXL refines structures with R-factor < 0.05. Key parameters:
- Torsion angles : Thiophene-dioxide ring puckering (C3-C2-S1-O1: 15.2°) .
- Hydrogen bonding : C—H⋯O interactions (2.8–3.2 Å) stabilize crystal packing .
- Twinned data refinement : Use TwinRotMat in SHELXL for high-resolution datasets affected by pseudo-merohedral twinning .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Metabolic stability assays : LC-MS/MS quantifies hepatic microsomal degradation (t₁/₂ < 30 min suggests rapid clearance) .
- Proteomics : SILAC labeling identifies off-target binding to serum albumin, reducing free drug concentration in vivo .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
